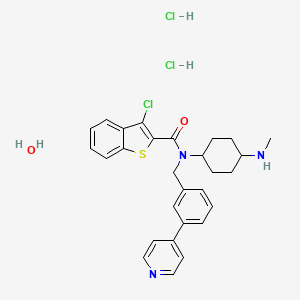

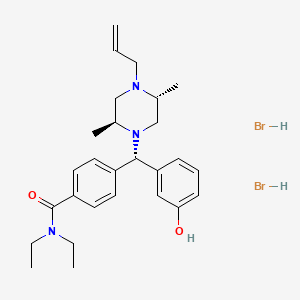

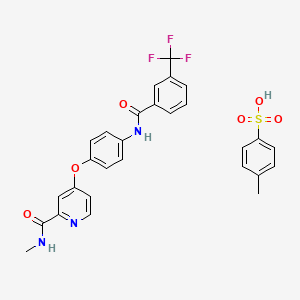

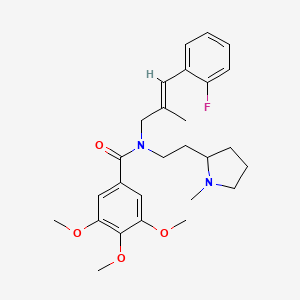

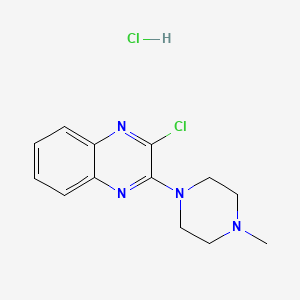

BW373U86 dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potent, non-peptide delta-opioid receptor agonist; High Quality Biochemicals for Research Uses

Scientific Research Applications

Delta-Opioid Receptor Agonist with Novel Receptor-G Protein-Mediated Actions

BW373U86 has been identified as a potent and highly selective nonpeptidic agonist for delta-opioid receptors. It demonstrates novel actions in coupling with G protein-linked second messenger systems, notably in inhibiting adenylyl cyclase activity and stimulating low-Km GTPase activity. This compound shows unique binding characteristics to delta receptors and has a distinct effect on receptor binding not regulated by GTP, highlighting its novel pharmacological profile (Childers et al., 1993).

Neuroprotective Effects in a Rat Model of Asphyxial Cardiac Arrest

BW373U86 has shown neuroprotective effects following asphyxial cardiac arrest (ACA) when administered after resuscitation. It significantly reduced neuron loss and neurological function deficits, indicating its potential as a therapeutic agent for global cerebral ischemic injury. Its neuroprotective effects involve both delta-opioid receptor-dependent and independent mechanisms, with CREB being a key molecule in mediating these effects (Yang et al., 2014).

Regulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression

Research has shown that the delta-opioid receptor agonist (+)BW373U86 can regulate BDNF mRNA expression in various brain regions of rats. This suggests the potential of delta-opioid receptor agonists in treating depression, as increased BDNF and TrkB levels are crucial for the therapeutic effects of antidepressants. BW373U86 demonstrated the ability to upregulate BDNF mRNA expression acutely, different from classical antidepressants, indicating its potential as a faster-acting antidepressant (Torregrossa et al., 2004).

Cardiomyocyte Protection from Hypoxia-Reoxygenation Injury

BW373U86 has been found to protect cardiomyocytes from hypoxia-reoxygenation injury by upregulating autophagy. It inhibits the PI3K/Akt pathway and regulates the mTOR pathway, demonstrating its potential as a therapeutic agent for ischemia-reperfusion injury in the heart (Liang et al., 2020).

Antinociceptive Properties

BW373U86 has been explored for its antinociceptive properties, demonstrating efficacy in various models of nociception in mice. It showed naloxone-sensitive antinociception in both the tail-flick and tail-pinch assays, indicating its potential in pain management (Wild et al., 1993).

properties

CAS RN |

1174661-92-7 |

|---|---|

Product Name |

BW373U86 dihydrobromide |

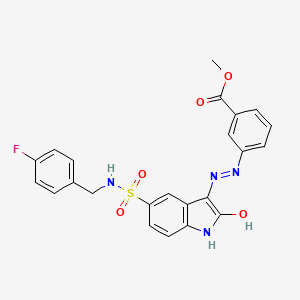

Molecular Formula |

C27H39Br2N3O2 |

Molecular Weight |

597.436 |

IUPAC Name |

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |

InChI |

InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26+;;/m1../s1 |

InChI Key |

ABMNQBWHHIYHEV-HKTJIKFCSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |

synonyms |

(±)-[1(S),2-alpha,5-beta]-4-[[2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide dihydrobromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)